molecular formula C24H21N7O3 B2747573 N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1171324-84-7

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2747573
CAS No.: 1171324-84-7
M. Wt: 455.478
InChI Key: VUXWJOOZKJNCIM-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H21N7O3 and its molecular weight is 455.478. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their biological activities, highlighting the broad interest in exploring the utility of such chemicals in scientific research. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their evaluation against various biological targets demonstrate the compound's relevance in the development of new therapeutic agents. The synthesis involves innovative chemical reactions, offering insights into the compound's potential applications in drug discovery and development (Taylor & Patel, 1992).

Antimicrobial and Antifungal Properties

Research has also focused on the antimicrobial and antifungal properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies show that certain synthesized compounds exhibit significant activity against various microbial strains, suggesting their potential use as antimicrobial and antifungal agents. This highlights the compound's application in addressing challenges related to infectious diseases and the development of new antibiotics and antifungal medications (Zhang et al., 2016).

Anticancer Research

The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with studies evaluating their effectiveness against various cancer cell lines. This research area is particularly important, as it contributes to the ongoing search for more effective and less toxic cancer treatments. The synthesis and evaluation of these compounds for their in vitro anticancer activity represent a significant step towards understanding their mechanism of action and potential therapeutic applications (Al-Sanea et al., 2020).

Molecular Docking and Drug Design

The application of N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide in molecular docking and drug design studies underscores its relevance in the development of new drugs. Molecular modeling and computational evaluations provide insights into the compound's interaction with biological targets, facilitating the design of more potent and selective inhibitors for various diseases. This approach is critical in the drug discovery process, enabling researchers to predict the binding affinity and specificity of compounds towards particular receptors or enzymes (Elzahabi et al., 2018).

Properties

IUPAC Name

N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-15-7-6-8-17(11-15)30-22-19(13-25-30)23(33)28-24(27-22)31-20(12-16(2)29-31)26-21(32)14-34-18-9-4-3-5-10-18/h3-13H,14H2,1-2H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXWJOOZKJNCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.